4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium
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Overview
Description
4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in organic synthesis.
4-Methoxyphenylamine: An aromatic amine used in the synthesis of dyes and pharmaceuticals.
4-Methoxyphenylhydrazine: A hydrazine derivative used in the preparation of heterocyclic compounds.
Uniqueness
4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
23855-31-4 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C10H10N2O3/c1-7-10(11-15-12(7)13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
WVGWDOOPRDBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1C2=CC=C(C=C2)OC)[O-] |
Origin of Product |
United States |
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